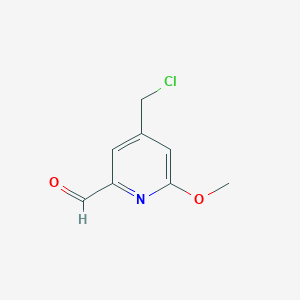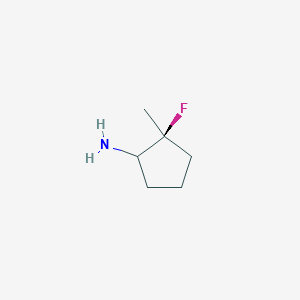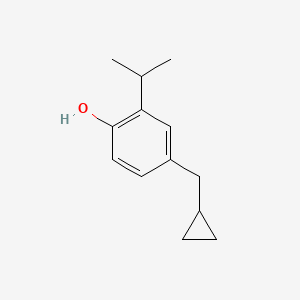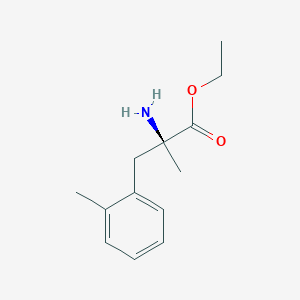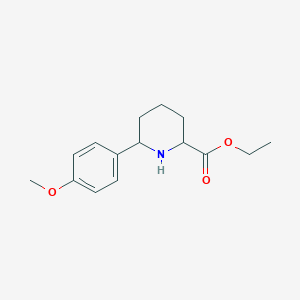
phosphonium)ethane bis(tetrafL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium)ethane bis(tetrafL) is a compound belonging to the class of phosphonium-based ionic liquids These compounds are known for their unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphonium)ethane bis(tetrafL) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This approach has been widely used due to its convenience and efficiency . The reaction conditions often involve the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of phosphonium-based ionic liquids, including this compound), involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonium)ethane bis(tetrafL) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the unique electronic properties of the phosphonium cation and the bis(tetrafL) anion.
Common Reagents and Conditions: Common reagents used in the reactions of this compound) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of this compound) depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various alkylated phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Phosphonium)ethane bis(tetrafL) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions . In biology, it serves as a medium for enzyme-catalyzed reactions and as a stabilizer for biomolecules . In medicine, phosphonium-based ionic liquids are explored for their potential use in drug delivery systems and as antimicrobial agents . In industry, they are utilized in electrochemical devices, such as batteries and supercapacitors, due to their excellent ionic conductivity and stability .
Wirkmechanismus
The mechanism of action of phosphonium)ethane bis(tetrafL) involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The phosphonium cation can interact with negatively charged species, while the bis(tetrafL) anion can form hydrogen bonds with various functional groups. These interactions facilitate the compound’s catalytic activity and its ability to stabilize reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Phosphonium)ethane bis(tetrafL) can be compared with other similar compounds, such as imidazolium-based and pyridinium-based ionic liquids. While all these compounds share common properties like high thermal stability and low volatility, phosphonium-based ionic liquids, including this compound), offer higher chemical stability and lower viscosity . Similar compounds include tributyl(ethyl)phosphonium diethyl phosphate and trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate .
Eigenschaften
Molekularformel |
C26H50B2F8P2 |
|---|---|
Molekulargewicht |
598.2 g/mol |
IUPAC-Name |
dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |
InChI |
InChI=1S/C26H48P2.2BF3.2FH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3)4;;/h23-26H,1-22H2;;;2*1H |
InChI-Schlüssel |
XUOPEGUAMNNBER-UHFFFAOYSA-N |
Kanonische SMILES |
B(F)(F)F.B(F)(F)F.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[F-].[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








